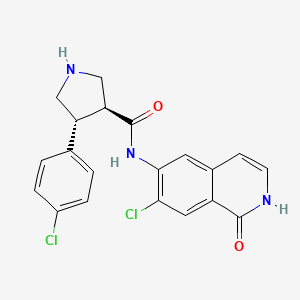
(3S,4R)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “PMID20471253C32” is a synthetic organic molecule identified as a Rho kinase 2 (ROCK2) inhibitor . It has a molecular formula of C20H17Cl2N3O2 and a molecular weight of 402.27 Da . This compound has shown significant potential in various biological and pharmacological applications due to its inhibitory effects on specific protein kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID20471253C32” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of selective catalysts, controlled temperature, and pressure conditions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Die Verbindung „PMID20471253C32“ unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chrom(VI)-oxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter bestimmten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Die Verbindung „PMID20471253C32“ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Reagenz in verschiedenen organischen Synthesereaktionen.
Biologie: Untersuchung ihrer Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersuchung ihres therapeutischen Potenzials bei der Behandlung von Krankheiten, die mit ROCK2-Inhibition zusammenhängen, wie z. B. Herz-Kreislauf-Erkrankungen und Krebs.
Industrie: Einsatz bei der Entwicklung neuer Arzneimittel und chemischer Produkte
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung „PMID20471253C32“ umfasst die Inhibition von Rho-Kinase 2 (ROCK2). Diese Inhibition beeinflusst verschiedene zelluläre Prozesse, darunter die Kontraktion der glatten Muskulatur, Zellmigration und -proliferation. Die Verbindung bindet an die aktive Stelle von ROCK2 und verhindert so dessen Interaktion mit Substraten, wodurch dessen Aktivität gehemmt wird .
Ähnliche Verbindungen:
- Verbindung GTPL8184
- Verbindung BDBM50319716
- Verbindung 3ND
Vergleich: Die Verbindung „PMID20471253C32“ ist einzigartig aufgrund ihrer hohen Selektivität und Wirksamkeit als ROCK2-Inhibitor im Vergleich zu anderen ähnlichen Verbindungen. Sie hat in biologischen Assays eine verbesserte Wirksamkeit und bessere pharmakokinetische Eigenschaften gezeigt .
Wirkmechanismus
The mechanism of action of compound “PMID20471253C32” involves the inhibition of Rho kinase 2 (ROCK2). This inhibition affects various cellular processes, including smooth muscle contraction, cell migration, and proliferation. The compound binds to the active site of ROCK2, preventing its interaction with substrates and thereby inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
- Compound GTPL8184
- Compound BDBM50319716
- Compound 3ND
Comparison: Compound “PMID20471253C32” is unique due to its high selectivity and potency as a ROCK2 inhibitor compared to other similar compounds. It has shown improved efficacy in biological assays and better pharmacokinetic properties .
Eigenschaften
Molekularformel |
C20H17Cl2N3O2 |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
(3S,4R)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m0/s1 |
InChI-Schlüssel |
XBFAFSAUQFDEOK-JKSUJKDBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



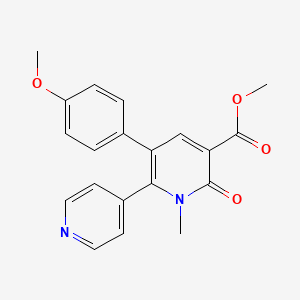
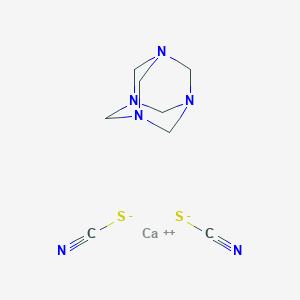

![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
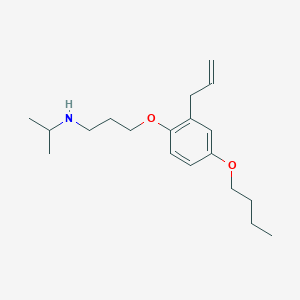
![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
![15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene](/img/structure/B10774130.png)
![(3S,6R,8S,9R,10S,12R,13R,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774136.png)
![benzyl N-({2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl}(phenyl)methyl)carbamate](/img/structure/B10774140.png)
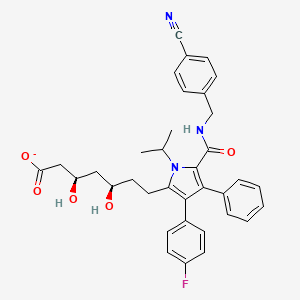
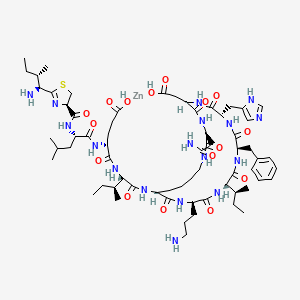
![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)
